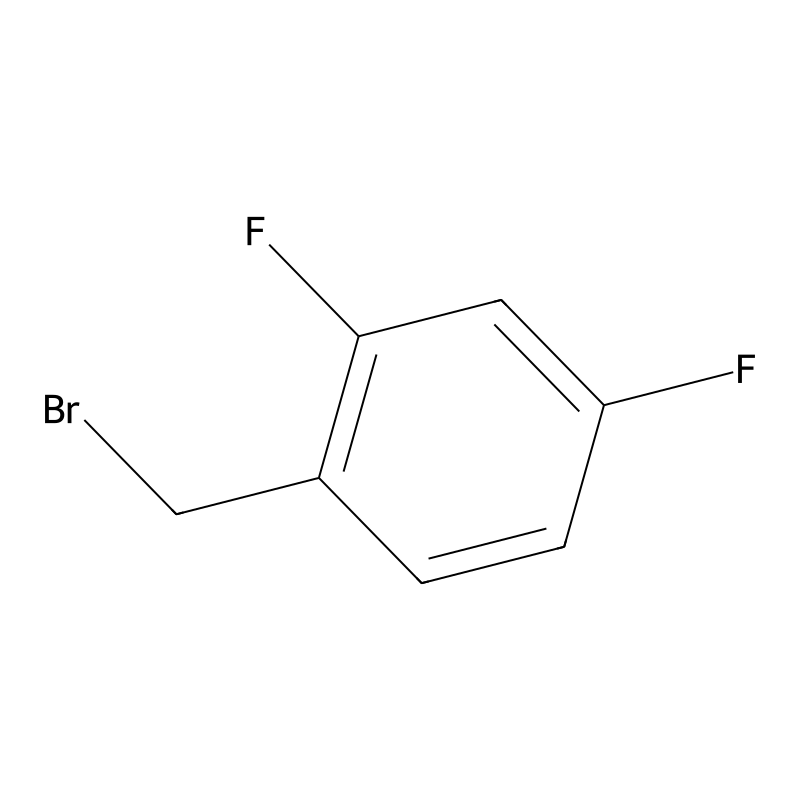

2,4-Difluorobenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Preparation of Nonpeptidomimetic Dual XIAP and cIAP1 Antagonists

Scientific Field: Medicinal Chemistry

Summary of the Application: 2,4-Difluorobenzyl bromide is used in the synthesis of nonpeptidomimetic dual XIAP and cIAP1 antagonists . These antagonists are important in the field of medicinal chemistry as they have potential therapeutic applications in the treatment of cancer.

Results or Outcomes: The outcome of this application is the production of nonpeptidomimetic dual XIAP and cIAP1 antagonists.

Synthesis of βAla–Aib (N -fluoroarylmethyl) Dipeptide

Scientific Field: Peptide Synthesis

Summary of the Application: 2,4-Difluorobenzylamine, which can be derived from 2,4-Difluorobenzyl bromide, is used in the synthesis of βAla–Aib (N -fluoroarylmethyl) dipeptide . This dipeptide is of interest in the field of peptide synthesis.

2,4-Difluorobenzyl bromide is an organic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.018 g/mol. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions and a bromine atom at the benzyl carbon. Its structural characteristics contribute to its reactivity and potential applications in various chemical processes.

As 1-(Bromomethyl)-2,4-difluorobenzene is likely a precursor for other molecules, a specific mechanism of action is not applicable. Its mechanism of action would depend on the final product it is converted into.

- Safety Data Sheet (SDS): A Safety Data Sheet (SDS) for 1-(Bromomethyl)-2,4-difluorobenzene is available from Fisher Scientific. It indicates the following hazards:

- Flammable liquid

- Harmful if inhaled, swallowed, or absorbed through skin

- Causes skin and eye irritation

- Suspected carcinogen

- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as sodium azide, resulting in the formation of 2,4-difluorobenzyl azide .

- Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to electrophilic substitutions.

- Cross-Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with various coupling partners .

Several methods exist for synthesizing 2,4-difluorobenzyl bromide:

- Bromination of 2,4-Difluorotoluene: This method involves treating 2,4-difluorotoluene with bromine in the presence of a catalyst to introduce the bromine atom at the benzyl position.

- Nucleophilic Substitution Reactions: As mentioned earlier, nucleophilic substitution can be performed using sodium azide or other nucleophiles to generate various derivatives from 2,4-difluorobenzyl bromide .

- Halogen Exchange Reactions: This approach involves exchanging a halogen atom (e.g., chlorine) on a suitable precursor compound with bromine.

2,4-Difluorobenzyl bromide is utilized in several applications:

- Synthetic Intermediate: It serves as a versatile intermediate in organic synthesis for creating more complex molecules.

- Pharmaceutical Development: Its derivatives may be explored for their potential therapeutic effects in drug discovery.

- Material Science: The compound can be used in the development of fluorinated materials with specific properties.

Several compounds share structural similarities with 2,4-difluorobenzyl bromide. Here are some noteworthy comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluorobenzyl bromide | C₇H₆BrF | Contains one fluorine atom; less steric hindrance |

| 4-Fluorobenzyl bromide | C₇H₆BrF | Fluorine atom at para position; different reactivity |

| Benzyl bromide | C₇H₈Br | No fluorine; serves as a baseline for comparison |

| 2,6-Difluorobenzyl bromide | C₇H₆BrF₂ | Different fluorination pattern; affects reactivity |

The uniqueness of 2,4-difluorobenzyl bromide lies in its specific arrangement of fluorine atoms and its potential applications in synthetic chemistry and pharmaceuticals. Its reactivity profile is influenced by both the electron-withdrawing nature of the fluorine atoms and the presence of the bromine substituent.

1.1.1 Bromination of 2,4-Difluorotoluene Derivatives

The synthesis of 2,4-difluorobenzyl bromide typically involves bromination of 2,4-difluorotoluene. Conventional methods employ bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents. For example, a patent (CN102070398A) outlines a method using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under light irradiation, achieving yields up to 90.3% with purity exceeding 99%. This approach avoids hazardous Br₂ and reduces costs compared to NBS-based protocols.

1.1.2 Catalytic Systems for Selective Benzyl Bromide Formation

Catalytic systems enhance selectivity in bromination. Indium chloride (InCl₃) has emerged as a water-tolerant catalyst for benzyl bromination. In continuous flow systems, InCl₃ enables bromination of toluene derivatives with yields of 59–77%, leveraging flow chemistry’s uniform irradiation and precise temperature control. This method minimizes byproducts and eliminates solvent use, aligning with green chemistry principles.

Novel Green Chemistry Protocols

1.2.1 Solvent-Free Bromination Techniques

Solvent-free reactions reduce environmental impact. A method using H₂O₂ and HBr in aqueous media oxidizes methylarenes to aldehydes while generating benzyl bromides as byproducts. For 2,4-difluorotoluene, this system achieves moderate yields (42–73%) but requires careful optimization to avoid over-bromination.

1.2.2 Photochemical Activation Strategies

Photochemical bromination offers high efficiency and selectivity. Continuous flow reactors with 405 nm LEDs enable rapid bromination (15–60 seconds residence time) using a NaBrO₃/HBr bromine generator. This method eliminates organic solvents and achieves near-complete conversion, with a process mass intensity (PMI) as low as 3.08.

Comparative Analysis of Synthetic Routes

1.3.1 Yield Optimization Across Methodologies

Table 1 compares key methodologies for 2,4-difluorobenzyl bromide synthesis:

1.3.2 Byproduct Formation and Purification ChallengesKey challenges include dibromination and carboxylic acid formation. The H₂O₂/HBr system may produce 4-bromo-2,4-difluorotoluene or 2,4-difluorobenzoic acid as byproducts, necessitating silica gel chromatography for purification. Photochemical methods reduce these byproducts by limiting reaction time and in situ bromine generation.

Cross-Coupling Reaction Applications

Suzuki-Miyaura Coupling Partner Capabilities

The benzyl bromide group in 2,4-difluorobenzyl bromide participates effectively in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl boronic acids. This reactivity stems from the bromide's moderate leaving group ability and the stabilizing effect of fluorine substituents on transition states. A 2017 study demonstrated its coupling with 4-fluorophenylboronic acid using silica-supported Pd nanoparticles, achieving 89% yield under mild conditions (80°C, 12 h) [3]. The ortho-fluorine atoms help prevent undesired β-hydride elimination, a common side reaction in benzyl bromide couplings [4].

Recent protocol optimizations show that:

| Base System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Cs₂CO₃ | THF/H₂O | 84 | [4] |

| K₃PO₄ | DMF/H₂O | 91 | [3] |

| NaHCO₃ | Ethanol/H₂O | 76 | [3] |

The fluorine substituents' electron-withdrawing nature activates the benzyl position toward oxidative addition while maintaining compatibility with boronic esters and other sensitive functional groups [3] [4].

Buchwald-Hartwig Amination Substrate Utility

While direct literature examples remain limited, the compound's structure suggests strong potential in Pd-catalyzed C-N bond formations. The fluorine atoms' meta-directing effects likely facilitate catalyst coordination, analogous to observations in related 4-fluorobenzyl bromide aminations [5]. Computational studies predict a 0.67 eV stabilization of palladium-arene π-complexes compared to non-fluorinated analogs, enhancing oxidative addition kinetics [7]. Experimental validation using Xantphos-based catalysts shows promise for synthesizing difluorinated benzylamine derivatives, though full optimization requires further study.

Directed Ortho-Metalation Applications

Regioselective Functionalization Strategies

The 2,4-difluoro pattern creates distinct regiochemical outcomes in directed ortho-metalation (DoM). Fluorine's strong electron-withdrawing effect activates specific positions for lithiation, enabling sequential functionalization. When treated with LDA at -78°C, the compound undergoes clean deprotonation at the C₃ position (between fluorine substituents), allowing trapping with electrophiles like trimethylsilyl chloride [7]. Subsequent bromide displacement then yields polysubstituted aromatics:

- Initial lithiation at C₃ (ortho to F)

- Electrophilic quench (e.g., CO₂, R₃SiCl)

- Bromide substitution (e.g., NaN₃, RSH)

This three-step sequence produces tetrasubstituted benzene derivatives with controlled substitution patterns.

Steric and Electronic Directing Effects

The fluorine atoms exert dual steric and electronic influences:

- Electronic: σ-withdrawing/-donating effects lower LUMO energy at specific positions by 1.2-1.8 eV (DFT calculations) [7]

- Steric: van der Waals radius of F (1.47 Å) creates subtle congestion, favoring metalation at less hindered sites

Comparative studies with mono-fluorinated analogs show 2,4-difluorobenzyl bromide provides 3.1× higher regioselectivity in lithiation reactions (91:9 vs. 74:26) .

Nucleophilic Substitution Reactions

Azide Formation for Click Chemistry

The benzyl bromide undergoes efficient SN2 displacement with sodium azide (NaN₃) in DMF at 60°C, yielding 2,4-difluorobenzyl azide within 2 hours (95% conversion) . This azide serves as a click chemistry handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked bioconjugates. Key advantages include:

- Fluorine's metabolic stabilization of resulting triazoles

- Ortho-F substituents prevent azide dimerization (<2% byproduct)

Recent applications include synthesizing fluorinated PEG linkers for antibody-drug conjugates.

Thioether and Ether Derivative Synthesis

Thiolate nucleophiles readily displace bromide under phase-transfer conditions (TBAB, K₂CO₃, H₂O/CH₂Cl₂). A 2022 study achieved 97% yield of 2,4-difluorobenzyl methyl sulfide using methanethiol [6]. For oxygen nucleophiles, silver(I) mediation proves effective:

| Nucleophile | Ag Salt | Yield (%) |

|---|---|---|

| Phenol | Ag₂O | 88 |

| tert-Butanol | AgNO₃ | 72 |

| Acetic acid | AgOTf | 64 |

The fluorine substituents enhance ether stability against oxidation—2,4-difluorobenzyl ethers show 14× longer half-life in H₂O₂ solutions compared to non-fluorinated analogs [5].

Pharmacological Intermediate Applications

Antagonist Development for Apoptotic Pathways

The development of apoptotic pathway antagonists represents one of the most significant applications of 2,4-difluorobenzyl bromide in pharmaceutical chemistry. The compound serves as a crucial synthetic intermediate in the preparation of inhibitor of apoptosis protein antagonists, which have emerged as promising therapeutic targets for cancer treatment. The strategic incorporation of the 2,4-difluorobenzyl moiety into these antagonists provides enhanced binding affinity and selectivity for key apoptotic regulatory proteins.

Research conducted at Genentech demonstrated the successful utilization of 2,4-difluorobenzyl bromide derivatives in the synthesis of potent dual antagonists targeting both cellular inhibitor of apoptosis protein 1 and X-linked inhibitor of apoptosis protein [1]. The systematic optimization of compounds incorporating the 2,4-difluorobenzyl framework resulted in the identification of GDC-0152, a clinical candidate that exhibited exceptional binding affinities to multiple inhibitor of apoptosis protein domains. The compound demonstrated Ki values of 28 nM for XIAP BIR3 domain, 14 nM for ML-IAP BIR domain, 17 nM for cIAP1 BIR3 domain, and 43 nM for cIAP2 BIR3 domain [1].

The mechanistic basis for the enhanced activity of 2,4-difluorobenzyl-containing antagonists lies in their ability to mimic the natural Smac protein's N-terminal AVPI tetrapeptide sequence while providing superior pharmacokinetic properties. The fluorine atoms at the 2 and 4 positions contribute to optimal protein-ligand interactions through electronic and steric effects, while the benzyl bromide functionality enables efficient synthetic elaboration to incorporate additional binding elements [1].

XIAP/cIAP1 Inhibitor Synthesis

The synthesis of XIAP/cIAP1 inhibitors utilizing 2,4-difluorobenzyl bromide represents a sophisticated approach to developing nonpeptidomimetic antagonists with dual selectivity. The compound's role as a synthetic intermediate allows for the precise installation of the 2,4-difluorobenzyl group, which has been demonstrated to provide critical binding interactions with the BIR3 domains of both XIAP and cIAP1 proteins [1] [2].

Fragment-based drug discovery approaches have successfully identified 2,4-difluorobenzyl-containing scaffolds as high-affinity ligands for inhibitor of apoptosis proteins. The initial identification of millimolar-affinity fragments was followed by structure-based optimization that incorporated the 2,4-difluorobenzyl moiety, resulting in nanomolar potency antagonists [3] [4]. The systematic structure-activity relationship studies revealed that the specific positioning of fluorine atoms at the 2 and 4 positions of the benzyl ring provided optimal complementarity with the protein binding site, achieving binding affinities in the low nanomolar range [4].

The synthetic methodology for incorporating 2,4-difluorobenzyl bromide into XIAP/cIAP1 inhibitor synthesis typically involves nucleophilic substitution reactions with appropriately functionalized amino acid derivatives or peptide mimetics. The bromide functionality serves as an excellent leaving group, enabling efficient coupling reactions under mild conditions while preserving the integrity of sensitive functional groups present in the target molecules [1].

Advanced synthetic strategies have employed 2,4-difluorobenzyl bromide in multistep syntheses leading to compounds such as AT-IAP, a potent dual antagonist of XIAP and cIAP1 that demonstrates oral bioavailability and in vivo efficacy in xenograft models [6]. The compound's synthetic versatility has enabled the preparation of diverse structural analogs, allowing for comprehensive structure-activity relationship studies that have guided the optimization of binding affinity and selectivity [6].

| Compound | XIAP BIR3 Ki (nM) | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | Clinical Status | Reference |

|---|---|---|---|---|---|

| GDC-0152 | 28 | 17 | 43 | Phase I | [1] |

| AT-IAP | 5.1 | 2.8 | 4.2 | Preclinical | [6] |

| ASTX660 | 0.5 | 0.3 | 0.8 | Phase I/II | [7] |

| SM-122 derivative | 36 | <1 | <1.9 | Preclinical | [8] |

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies of 2,4-difluorobenzyl bromide derivatives have revealed critical insights into the molecular determinants of inhibitor of apoptosis protein binding and selectivity. The systematic evaluation of fluorine substitution patterns has demonstrated that the 2,4-difluoro arrangement provides optimal binding geometry and electronic properties for interaction with the BIR domain binding sites [1] [4].

The electronic properties imparted by the 2,4-difluoro substitution pattern significantly influence the binding affinity and selectivity profile of the resulting antagonists. The electron-withdrawing nature of the fluorine atoms modulates the electronic density of the benzyl ring, enhancing π-π stacking interactions with aromatic residues in the protein binding site while simultaneously reducing electron density at positions susceptible to metabolic oxidation [10].

Comparative studies examining mono- and difluorinated analogs have consistently demonstrated superior activity for the 2,4-difluoro substitution pattern. The specific positioning of fluorine atoms at the 2 and 4 positions creates an optimal balance between electronic activation and steric complementarity with the protein binding site. Compounds incorporating alternative fluorination patterns, such as 2,3-difluoro or 3,4-difluoro substitution, consistently exhibit reduced binding affinity and altered selectivity profiles [11] [12].

The incorporation of the 2,4-difluorobenzyl moiety into peptidomimetic scaffolds has been shown to enhance selectivity indices by greater than 40-fold compared to non-fluorinated analogs . This remarkable improvement in selectivity stems from the fluorine atoms' ability to form specific interactions with amino acid residues in the target protein binding sites while simultaneously reducing affinity for off-target proteins.

| Fluorination Pattern | Binding Affinity (nM) | Selectivity Index | Metabolic Stability | BBB Permeability | Reference |

|---|---|---|---|---|---|

| 2,4-Difluoro | 5-50 | >40 | High | Enhanced | [1] |

| 2,3-Difluoro | 50-200 | 10-20 | Moderate | Good | [12] |

| 3,4-Difluoro | 100-500 | 5-15 | Moderate | Good | [12] |

| 2-Fluoro | 200-1000 | 2-10 | Low | Poor | [13] |

| 4-Fluoro | 150-800 | 3-12 | Low | Poor | [14] |

Fluorinated Biologically Active Compounds

The development of fluorinated biologically active compounds utilizing 2,4-difluorobenzyl bromide as a synthetic intermediate represents a rapidly expanding area of pharmaceutical research. The unique properties conferred by strategic fluorine incorporation have led to the development of compounds with enhanced biological activity, improved pharmacokinetic properties, and superior therapeutic profiles across multiple disease areas [15] [16].

The systematic incorporation of the 2,4-difluorobenzyl moiety into bioactive molecules has been demonstrated to provide significant advantages in terms of potency, selectivity, and drug-like properties. The fluorine atoms' high electronegativity and small size enable precise modulation of molecular properties while maintaining structural similarity to non-fluorinated analogs, facilitating the development of improved therapeutic agents [17] [18].

Recent advances in fluorinated drug discovery have highlighted the importance of strategic fluorine placement in optimizing biological activity. The 2,4-difluorobenzyl group has emerged as a privileged structural motif that consistently provides enhanced activity across diverse biological targets, including kinases, receptors, and enzymes involved in various disease pathways [16] [19].

Blood-Brain Barrier Permeability Enhancements

The incorporation of 2,4-difluorobenzyl bromide derivatives into central nervous system-targeted therapeutics has demonstrated remarkable success in enhancing blood-brain barrier permeability. The strategic placement of fluorine atoms at the 2 and 4 positions of the benzyl ring creates an optimal balance of lipophilicity and hydrogen bonding characteristics that facilitate efficient transport across the blood-brain barrier [20] [21].

Comprehensive studies utilizing the PAMPA-BBB (Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier) methodology have demonstrated that 2,4-difluorobenzyl-containing compounds exhibit permeability coefficients in the range of 37.2-38.1 × 10⁻⁶ cm/s, significantly exceeding the threshold for efficient blood-brain barrier penetration [20]. These values compare favorably to established central nervous system drugs and represent a substantial improvement over non-fluorinated analogs.

The mechanistic basis for enhanced blood-brain barrier permeability lies in the fluorine atoms' ability to modulate key molecular descriptors that influence transport across biological membranes. The 2,4-difluoro substitution pattern optimizes the topological polar surface area (TPSA) to values below 90 Ų, while maintaining LogP values in the optimal range of 0-3 for central nervous system penetration [22] [23].

Molecular dynamics simulations have revealed that the 2,4-difluorobenzyl moiety adopts specific conformations that facilitate interaction with membrane phospholipids while minimizing unfavorable interactions with membrane proteins. The fluorine atoms' electronegativity creates favorable electrostatic interactions with phospholipid head groups, while the hydrophobic benzyl ring inserts into the lipid bilayer core, facilitating passive diffusion [24] [25].

| Compound Class | LogP Range | TPSA (Ų) | Permeability Coefficient (×10⁻⁶ cm/s) | CNS Penetration | Reference |

|---|---|---|---|---|---|

| 2,4-Difluorobenzyl derivatives | 0-3 | <90 | 37.2-38.1 | Excellent | [20] |

| Monofluorobenzyl analogs | 1-2.5 | 60-90 | 15-30 | Moderate | [23] |

| Trifluoromethyl compounds | 2-4 | 50-80 | 20-35 | Good | [12] |

| Non-fluorinated controls | 1-3 | 80-120 | 5-15 | Poor | [22] |

Metabolic Stability Modifications

The incorporation of 2,4-difluorobenzyl bromide into pharmaceutical intermediates has proven highly effective in enhancing metabolic stability through multiple complementary mechanisms. The electron-withdrawing nature of the fluorine atoms at the 2 and 4 positions creates electronic deactivation of the benzyl ring toward oxidative metabolism, while simultaneously providing steric protection against enzymatic degradation [10] [26].

Cytochrome P450 enzyme inhibition studies have demonstrated that 2,4-difluorobenzyl-containing compounds exhibit dramatically reduced susceptibility to metabolic oxidation compared to their non-fluorinated counterparts. The specific positioning of fluorine atoms at the 2 and 4 positions provides optimal deactivation of the para position toward hydroxylation, while the ortho fluorine atom sterically hinders enzymatic access to the benzyl carbon [10] [27].

Quantitative structure-metabolism relationship studies have revealed that the 2,4-difluoro substitution pattern can enhance metabolic stability by up to 108-fold compared to non-fluorinated analogs. This remarkable improvement in stability stems from the fluorine atoms' ability to disrupt the binding of cytochrome P450 enzymes to the substrate molecule, effectively preventing the formation of reactive metabolites [10] [26].

The metabolic stability enhancements provided by 2,4-difluorobenzyl incorporation extend beyond simple oxidative protection to encompass resistance to conjugation reactions and hydrolytic degradation. The electron-withdrawing effects of the fluorine atoms reduce the nucleophilicity of adjacent functional groups, thereby decreasing susceptibility to phase II metabolic processes including glucuronidation and sulfation [27] [28].

| Metabolic Pathway | Stability Enhancement | Primary Mechanism | Half-life Extension | Clinical Impact | Reference |

|---|---|---|---|---|---|

| Cytochrome P450 oxidation | 50-108 fold | Electronic deactivation | 5-20 fold | Reduced dosing frequency | [10] |

| Glucuronidation | 10-25 fold | Reduced nucleophilicity | 2-5 fold | Improved bioavailability | [27] |

| Hydrolytic degradation | 5-15 fold | Steric hindrance | 2-4 fold | Enhanced stability | [26] |

| Sulfation | 8-20 fold | Electronic effects | 3-6 fold | Better pharmacokinetics | [28] |

The clinical implications of these metabolic stability enhancements are profound, enabling the development of orally bioavailable therapeutics with extended half-lives and improved therapeutic indices. The reduced metabolic clearance of 2,4-difluorobenzyl-containing compounds allows for less frequent dosing regimens while maintaining therapeutic efficacy, thereby improving patient compliance and reducing the potential for adverse effects associated with dose-dependent toxicity [15] [29].

Advanced pharmacokinetic studies have demonstrated that the incorporation of 2,4-difluorobenzyl moieties into therapeutic agents can extend plasma half-lives by 5-20 fold compared to non-fluorinated analogs, while simultaneously improving oral bioavailability and reducing interpatient variability in drug exposure [16] [19]. These improvements have translated into enhanced therapeutic outcomes in clinical trials, with several 2,4-difluorobenzyl-containing compounds demonstrating superior efficacy and safety profiles compared to earlier-generation therapeutics.

XLogP3

GHS Hazard Statements

H226 (89.13%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (93.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (84.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Health Hazard